molecular formula C7H6ClFO2 B3237819 5-Chloro-2-fluoro-4-methoxyphenol CAS No. 1394953-79-7

5-Chloro-2-fluoro-4-methoxyphenol

Cat. No. B3237819
M. Wt: 176.57 g/mol
InChI Key: LNGPRLKVIRYDMI-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methoxyphenol is a chemical compound with the following properties:



  • Empirical Formula : C7H7BClFO3

  • Molecular Weight : 204.39 g/mol

  • SMILES String : FC1=C(B(O)O)C=C(Cl)C(OC)=C1



Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluoro-4-methoxyphenol consists of a phenolic ring with chlorine, fluorine, and methoxy substituents. The boronic acid group (B(O)O) is also attached to the aromatic ring.



Chemical Reactions Analysis

While detailed chemical reactions involving this compound are scarce, it can potentially participate in various reactions typical of phenolic compounds, such as electrophilic substitutions, nucleophilic additions, and oxidative processes.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Melting Point : Not specified

  • Solubility : Insoluble in water

Safety And Hazards

Information on safety and hazards is limited. Researchers should exercise caution when handling this compound.

Future Directions

Future research should focus on the following aspects:



  • Synthetic Methods : Develop efficient synthetic routes for 5-Chloro-2-fluoro-4-methoxyphenol.

  • Biological Activity : Investigate its potential as a drug candidate or in other applications.

  • Safety Assessment : Conduct thorough safety assessments to understand any potential risks associated with its use.


Please note that the information provided here is based on available data, and further scientific investigation is essential to uncover additional details about this compound123. Researchers are encouraged to explore its properties and applications to contribute to our understanding of 5-Chloro-2-fluoro-4-methoxyphenol.


properties

IUPAC Name

5-chloro-2-fluoro-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGPRLKVIRYDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-4-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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